4-Hydroxy Ramelteon is a derivative of Ramelteon, a selective melatonin receptor agonist primarily used for the treatment of insomnia. Ramelteon is notable as the first drug in its class that targets melatonin receptors, specifically the MT1 and MT2 subtypes, which are involved in the regulation of circadian rhythms and sleep-wake cycles. The compound's efficacy lies in its ability to promote sleep initiation and maintenance, making it a valuable therapeutic option for patients with sleep disorders .
Ramelteon was first approved by the U.S. Food and Drug Administration in 2005, and it is marketed under the brand name Rozerem. The synthesis of 4-Hydroxy Ramelteon has been explored in various studies and patents, focusing on its potential pharmacological benefits and improved safety profiles compared to traditional sleep medications .
The synthesis of 4-Hydroxy Ramelteon typically involves several key steps that include the formation of intermediates and subsequent modifications to achieve the desired hydroxylated structure. Various synthetic routes have been proposed:
The synthesis often requires precise control over reaction conditions, including temperature and pressure, to optimize yields and minimize impurities. For example, reactions may be conducted at temperatures ranging from 0°C to 150°C depending on the specific step involved in synthesizing intermediates .
4-Hydroxy Ramelteon maintains a structural similarity to its parent compound, Ramelteon, with an additional hydroxyl group at the fourth position on its aromatic ring. This modification is crucial for enhancing its binding affinity to melatonin receptors.
The presence of the hydroxyl group significantly influences its solubility and pharmacokinetic properties compared to Ramelteon.
The chemical reactivity of 4-Hydroxy Ramelteon can be attributed to its functional groups which allow it to participate in various reactions:
The synthesis pathways often involve purification steps such as chromatography to isolate high-purity products from complex mixtures containing by-products like dimeric impurities .
4-Hydroxy Ramelteon exerts its effects primarily through agonistic action at melatonin receptors MT1 and MT2 located in the suprachiasmatic nucleus of the brain. This interaction facilitates:
Studies indicate that 4-Hydroxy Ramelteon has a binding affinity comparable to that of Ramelteon itself but may exhibit different pharmacokinetic profiles due to its altered structure .
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity and purity levels.
4-Hydroxy Ramelteon is primarily investigated for:
4-Hydroxy Ramelteon (CAS 1204581-50-9) is a hydroxylated derivative of the synthetic melatonin receptor agonist ramelteon. Its molecular formula is C₁₆H₂₁NO₃, with a molecular weight of 275.35 g/mol [1] [5] [9]. The compound’s systematic IUPAC name is (S)-N-[2-(4-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide, reflecting its stereospecific configuration at the C8 position [5] [9]. The core structure retains ramelteon’s tricyclic framework (indeno[5,4-b]furan) but incorporates a hydroxyl group at the 4-position of the indenyl moiety [9]. This modification significantly alters the molecule’s polarity and electronic distribution compared to the parent compound.
Table 1: Structural Characteristics of 4-Hydroxy Ramelteon
Property | Value/Description | |
---|---|---|
Stereochemistry | (S)-configuration at C8 | |
Functional Groups | Phenolic hydroxyl, tertiary amine, amide carbonyl | |
Chromophores | Conjugated indene-furan system (UV λₘₐₓ ~280 nm) | |
Hydrogen Bond Acceptors | 4 (carbonyl oxygen, furan oxygen, hydroxyl, amine) | |
Hydrogen Bond Donors | 2 (amide NH, phenolic OH) | |
Topological Polar Surface Area | 58.6 Ų | [1] [9] |
4-Hydroxy Ramelteon is a primary hepatic metabolite formed during the biotransformation of ramelteon. Following oral administration of ramelteon (typically 8 mg), the drug undergoes extensive first-pass metabolism (>84% absorption but only ~1.8% absolute bioavailability), with hepatic cytochrome P450 (CYP) enzymes mediating its conversion to multiple metabolites including 4-Hydroxy Ramelteon [3] [9] [10]. This metabolite is generated via direct aromatic hydroxylation at the C4 position of ramelteon’s indenyl ring, representing one of six distinct metabolic pathways identified in human liver microsomes [10].
As a circulating metabolite, 4-Hydroxy Ramelteon achieves substantially higher systemic exposure than the parent drug despite its lower receptor affinity. Pharmacokinetic studies reveal that while ramelteon itself has a short plasma half-life (0.83–1.90 hours), 4-Hydroxy Ramelteon persists longer in circulation due to slower elimination kinetics [3] [9]. This metabolic pathway contributes significantly to the high intersubject variability observed in ramelteon pharmacokinetics, with coefficients of variation for concentration-related parameters approximating 100% [9] [10].
The formation of 4-Hydroxy Ramelteon is catalyzed primarily by hepatic cytochrome P450 isoforms, with CYP1A2 and CYP2C19 playing dominant roles. In vitro studies using human liver microsomes demonstrate that:
The hydroxylation mechanism involves CYP-mediated hydrogen abstraction from the C4 position followed by oxygen rebound, forming the phenolic metabolite. This reaction proceeds via a high-energy iron-oxo intermediate (Compound I) characteristic of CYP monooxygenases [10]. Kinetic parameters indicate that 4-hydroxylation follows Michaelis-Menten kinetics, with apparent Kₘ values in the micromolar range (consistent with therapeutic ramelteon concentrations) [10].
Table 2: Enzymology of 4-Hydroxy Ramelteon Formation
Parameter | CYP1A2 | CYP2C19 | CYP3A4 | |
---|---|---|---|---|
Contribution to metabolism | 49% | 42% | 8.6% | |
Inhibition by chemical inhibitors | α-Naphthoflavone (selective) | (+)-N-3-benzylnirvanol (selective) | Ketoconazole (potent) | |
Reaction efficiency (Vₘₐₓ/Kₘ) | High | Moderate | Low | |
Genetic polymorphisms affecting activity | Yes (CYP1A2*1F) | Yes (CYP2C19*2, *3) | Minimal | [10] |
Ramelteon undergoes complex biotransformation yielding at least eight metabolites through six distinct pathways. The principal metabolites include:
Among these, M-II (2-hydroxyramelteon) represents the clinically significant metabolite due to its relatively high plasma concentrations (20-100 times greater than ramelteon) and extended half-life (2-5 hours) [3] [9]. Although M-II exhibits only 10% of ramelteon’s receptor binding affinity, its substantial systemic exposure contributes meaningfully to ramelteon’s pharmacological effects [3] [9].
Table 3: Comparative Pharmacological Profile of Ramelteon Metabolites
Metabolite | Structure Modification | Relative Plasma Exposure | Receptor Binding Affinity (vs. Ramelteon) | Elimination Half-life | |
---|---|---|---|---|---|
Ramelteon (parent) | Reference compound | 1× | 100% (MT₁ Ki = 14 pM; MT₂ Ki = 112 pM) | 1-2 hours | |
4-Hydroxy Ramelteon | C4 aromatic hydroxylation | Moderate | ~10% (estimated) | 2-4 hours | |
M-II | Propionyl side-chain hydroxylation | 20-100× higher than parent | 10% | 2-5 hours | |
M-I | Furan ring opening | Low | Negligible | <1 hour | |
M-III | Cyclopentyl benzylic hydroxylation | Low | Unknown | 1-3 hours | |
M-IV | Dihydroxylated (M-II + M-III) | Trace | Unknown | Unknown | [3] [9] [10] |
Structurally, 4-Hydroxy Ramelteon differs from M-II in the site of hydroxylation: while M-II features aliphatic hydroxylation on the propionyl side chain, 4-Hydroxy Ramelteon undergoes aromatic hydroxylation on the indene ring system [9]. This distinction confers different physicochemical properties: 4-Hydroxy Ramelteon exhibits greater acidity (pKa ~9.5 for phenolic OH) and slightly higher polarity than M-II [9]. Both metabolites retain the (S)-configuration at C8, preserving their ability to bind melatonin receptors, albeit with reduced affinity compared to the parent drug [9].
The pharmacological contribution of 4-Hydroxy Ramelteon must be contextualized with other metabolites. While M-II dominates the metabolite profile due to its abundance, 4-Hydroxy Ramelteon may contribute to ramelteon’s overall effects through its longer half-life and potential interactions with off-target systems. However, quantitative attribution of clinical effects to individual metabolites remains challenging due to their simultaneous presence and potential interactions [3] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: